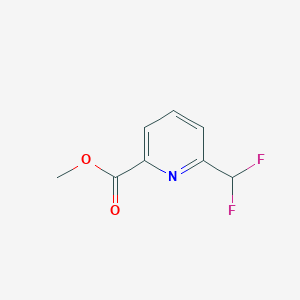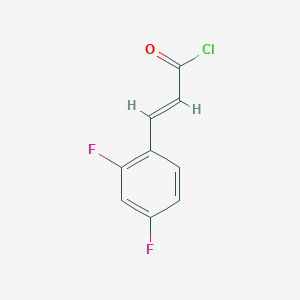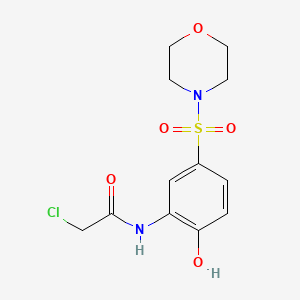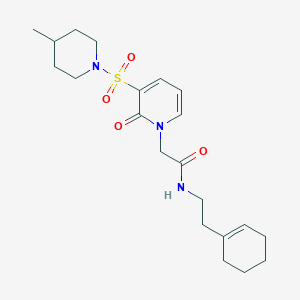
5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin” is a pyrimidine derivative . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been studied extensively . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process often involves various substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been explored in several studies . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Pseudouridine and Related Compounds : 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin has been utilized in the synthesis of pseudouridine and related compounds. For instance, 5-Bromo-2,4-di-t-butoxypyrimidine is converted into pyrimidin-5-yl-lithium and coupled to other compounds to afford pseudouridine, a nucleoside derivative (Brown, Burdon, & Slatcher, 1968).
Antiviral Properties : Research on C-5 substituted tubercidin analogues, including compounds related to 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin, has shown significant antiviral properties against various RNA and DNA viruses. These studies highlight the potential of such compounds in antiviral therapies (Bergstrom et al., 1984).
Antibacterial Activity : The synthesis and characterization of novel pyrimidine derivatives have shown potential antibacterial activity. This includes the synthesis of compounds derived from 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin and their evaluation against various bacterial strains (Afrough et al., 2019).
Large-Scale Synthesis for Heterocyclic Compounds : The compound has been used in methodologies for large-scale synthesis of heterocyclic compounds. This includes the synthesis of pyridin- and pyrimidin-2-yl acetate cores, which are crucial in pharmaceutical and chemical industries (Morgentin et al., 2009).
Biological Research Applications
Biochemical and Biological Properties : Studies have explored the biochemical properties of compounds related to 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin, such as 5-bromotubercidin. These studies delve into how these compounds interact with cellular processes, potentially offering insights into cellular metabolism and virus-cell relationships (Brdar & Reich, 2008).
Effects on DNA and Cell Proliferation : Research on halogenated pyrimidine analogs like 5-bromo-2′-deoxyuridine, closely related to 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin, has shed light on their effects on DNA synthesis and cell proliferation. This is particularly important in understanding the developmental processes of the central nervous system (Martí-Clúa, 2021).
Inhibition of Enzymatic Activities : Studies on phenylselenenyl- and phenylthio-substituted pyrimidines, which include 5-bromo-2,4-bis(benzyloxy)pyrimidine derivatives, demonstrate their ability to inhibit specific enzymatic activities. This has implications for developing drugs targeting specific enzymes (Goudgaon et al., 1993).
Antiretroviral Activity : Research on acyclic nucleoside phosphonate analogues, including derivatives of 5-bromo-2,4-diaminopyrimidine, has shown notable antiretroviral activity. This research contributes to the development of treatments for retroviruses, including HIV (Hocková et al., 2003).
Mécanisme D'action
Mode of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological activities . The specific interactions with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities
Result of Action
It is known that pyrimidine derivatives have varied medicinal applications , but the specific effects of “5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin” at the molecular and cellular level need further investigation.
Propriétés
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQRCTUGXFPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)
![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)



![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)


![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2429237.png)